molecular formula C17H19N3O2S B2486298 N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396760-27-2

N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2486298
CAS No.: 1396760-27-2
M. Wt: 329.42
InChI Key: XHALXEKURCMHPI-UHFFFAOYSA-N
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Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isonicotinoyl chloride with piperidine to form the isonicotinoylpiperidine intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the isonicotinoyl, piperidine, and thiophene moieties. This unique structure imparts specific electronic and steric properties that may enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16(15-2-1-11-23-15)19-12-13-5-9-20(10-6-13)17(22)14-3-7-18-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHALXEKURCMHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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